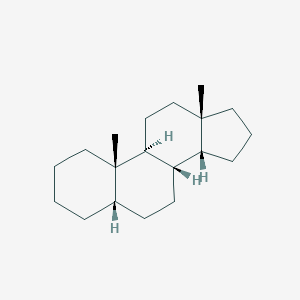
5beta,14beta-Androstane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5beta,14beta-Androstane, also known as this compound, is a useful research compound. Its molecular formula is C19H32 and its molecular weight is 260.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cardiovascular Applications
5beta,14beta-Androstane derivatives have shown significant potential in the treatment of cardiovascular diseases. Notably, they are being investigated for their role in preventing restenosis after angioplasty and managing conditions such as hypertension and heart failure.
Case Studies and Research Findings
- Study on Hypertensive Models : A study conducted on Milan hypertensive rats demonstrated that treatment with this compound derivatives led to a significant reduction in vascular cell proliferation following arteriotomy, indicating potential benefits in preventing vascular remodeling post-injury .
- Clinical Trials : Early clinical trials have shown that these derivatives can reduce blood pressure effectively and may help alleviate symptoms in patients with heart failure .
Treatment of Organ Fibrosis
Another promising application of this compound is in the treatment of organ fibrosis. Fibrosis is characterized by excessive connective tissue deposition, leading to organ dysfunction.
Case Studies and Research Findings
- Kidney Fibrosis : In a controlled study involving renal fibrosis models, administration of this compound derivatives resulted in a marked reduction in fibrotic markers compared to control groups, suggesting their potential as therapeutic agents for kidney-related conditions .
- Liver Fibrosis : Similar results were observed in liver fibrosis models where these compounds demonstrated the ability to reverse fibrotic changes and improve liver function tests .
Summary of Pharmacological Effects
| Application Area | Compound Name | Key Findings |
|---|---|---|
| Cardiovascular Health | This compound-3beta,14-diol | Inhibits Na+,K+-ATPase; reduces blood pressure |
| Organ Fibrosis | 17β-(3-furyl)-5β-androstane derivatives | Decreases fibrotic markers; reverses kidney fibrosis |
| Hypertension | Various derivatives | Effective antihypertensive effects |
| Restenosis Prevention | 17β-(3-furyl)-5β-androstane-3β,14β-triol | Reduces vascular remodeling post-angioplasty |
Propriétés
Numéro CAS |
13077-81-1 |
|---|---|
Formule moléculaire |
C19H32 |
Poids moléculaire |
260.5 g/mol |
Nom IUPAC |
(5S,8S,9S,10S,13S,14R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C19H32/c1-18-11-5-7-16(18)15-9-8-14-6-3-4-12-19(14,2)17(15)10-13-18/h14-17H,3-13H2,1-2H3/t14-,15-,16+,17-,18-,19-/m0/s1 |
Clé InChI |
QZLYKIGBANMMBK-XEZGLNCPSA-N |
SMILES |
CC12CCCC1C3CCC4CCCCC4(C3CC2)C |
SMILES isomérique |
C[C@@]12CCC[C@@H]1[C@@H]3CC[C@@H]4CCCC[C@@]4([C@H]3CC2)C |
SMILES canonique |
CC12CCCC1C3CCC4CCCCC4(C3CC2)C |
Synonymes |
(14β)-5β-Androstane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















